molecular formula C28H48O2Si B14067208 2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol

2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol

Cat. No.: B14067208
M. Wt: 444.8 g/mol
InChI Key: NIRJEDPAKOGUNG-ACCXGYLNSA-N
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Description

2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a tert-butyl(dimethyl)silyl group and a hexahydroindenyl moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the tert-butyl(dimethyl)silyl ether: This step involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Cyclohexylidene formation: The next step involves the formation of the cyclohexylidene moiety through a series of reactions, including aldol condensation and subsequent dehydration.

    Indenyl ring construction: The construction of the hexahydroindenyl ring system is achieved through a Diels-Alder reaction followed by hydrogenation.

    Final coupling and deprotection: The final step involves coupling the intermediate with a suitable reagent to form the desired product, followed by deprotection of the silyl group to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The industrial process would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo reduction reactions, particularly at the double bonds, using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, hydrogenation catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of double bonds results in saturated hydrocarbons.

Scientific Research Applications

2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in key metabolic processes.

    Gene expression modulation: Affecting the expression of genes involved in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethanol
  • **2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]methanol

Uniqueness

The uniqueness of 2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol lies in its specific structural features, such as the presence of the tert-butyl(dimethyl)silyl group and the hexahydroindenyl moiety. These structural elements contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H48O2Si

Molecular Weight

444.8 g/mol

IUPAC Name

2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol

InChI

InChI=1S/C28H48O2Si/c1-20-11-14-24(30-31(7,8)27(3,4)5)18-23(20)13-12-22-10-9-17-28(6)25(21(2)19-29)15-16-26(22)28/h12-13,21,24-26,29H,1,9-11,14-19H2,2-8H3/t21?,24?,25?,26?,28-/m1/s1

InChI Key

NIRJEDPAKOGUNG-ACCXGYLNSA-N

Isomeric SMILES

CC(CO)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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